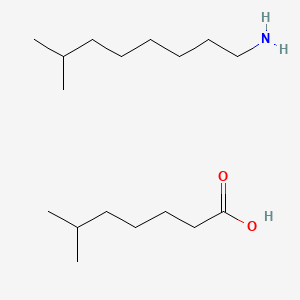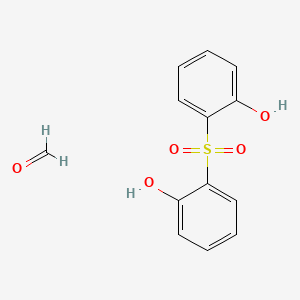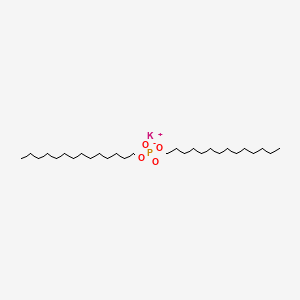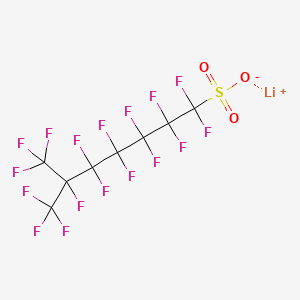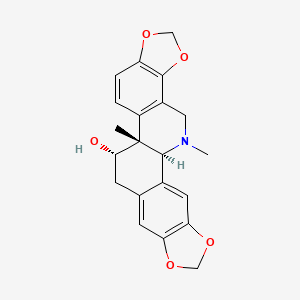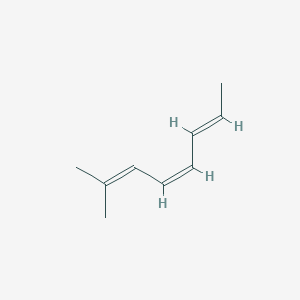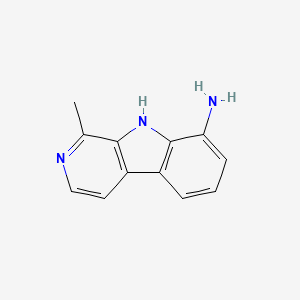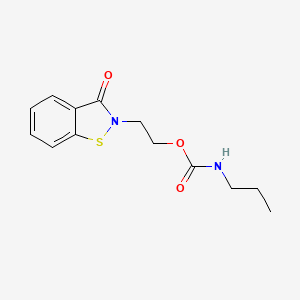
Methyltris((3-phenylallyl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris((3-phenylallyl)oxy)silane is a silane compound with the molecular formula C28H30O3Si and a molecular weight of 442.60 g/mol. This compound is characterized by the presence of three phenylallyl groups attached to a central silicon atom through oxygen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltris((3-phenylallyl)oxy)silane can be synthesized through the reaction of methyltrichlorosilane with 3-phenylallyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
CH3SiCl3+3C6H5CH2CH=CHOH→CH3Si(OCH2CH=CHC6H5)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The phenylallyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The phenylallyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylallyl groups can yield epoxides, while reduction can produce silane derivatives with different alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Methyltris((3-phenylallyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which methyltris((3-phenylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenylallyl groups can participate in π-π interactions with aromatic systems, while the silicon-oxygen bonds can form strong interactions with other oxygen-containing compounds. These interactions facilitate the compound’s use in various applications, including catalysis and surface modification .
Vergleich Mit ähnlichen Verbindungen
Methyltris((3-phenylallyl)oxy)silane can be compared with other similar silane compounds, such as:
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylallyl groups, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains vinyl groups, which provide different reactivity and applications compared to phenylallyl groups.
The uniqueness of this compound lies in its combination of phenylallyl groups and silicon, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
83817-70-3 |
|---|---|
Molekularformel |
C28H30O3Si |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
methyl-tris[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |
InChI-Schlüssel |
UDVUCLJLVPBUMZ-YUXOBOFSSA-N |
Isomerische SMILES |
C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


